2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide
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Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes a dichlorocyclopropyl group attached to a phenoxy ring, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide typically involves multiple steps. One common method starts with the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methylpropionyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-(2-methylpropyl)amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorocyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and related conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. It is known to inhibit certain enzymes involved in lipid metabolism, thereby reducing cholesterol synthesis. The molecular pathways involved include the inhibition of HMG-CoA reductase and activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid homeostasis .
Comparison with Similar Compounds
Similar Compounds
Ciprofibrate: Another hypolipidemic agent with a similar structure but different substituents.
Fenofibrate: A widely used lipid-lowering agent with a similar mechanism of action.
Gemfibrozil: Another fibrate class drug used to lower lipid levels.
Uniqueness
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide is unique due to its dichlorocyclopropyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other fibrates and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C17H23Cl2NO2 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C17H23Cl2NO2/c1-11(2)10-20-15(21)16(3,4)22-13-7-5-12(6-8-13)14-9-17(14,18)19/h5-8,11,14H,9-10H2,1-4H3,(H,20,21) |
InChI Key |
YLKNUFHUKRFMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
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